N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine
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Overview
Description
N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine is a complex organic compound with a unique structure that includes a triazine ring, a pyridine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the pyridine and phenyl groups. Common reagents used in these reactions include tert-butylbenzyl chloride, phenylhydrazine, and pyridine-2-carboxaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with typical conditions involving temperatures ranging from room temperature to reflux and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzamide
- N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Uniqueness
N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C25H25N5 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C25H25N5/c1-25(2,3)20-14-12-18(13-15-20)17-27-24-22(19-9-5-4-6-10-19)29-30-23(28-24)21-11-7-8-16-26-21/h4-16H,17H2,1-3H3,(H,27,28,30) |
InChI Key |
SKLXOVZCZWTTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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